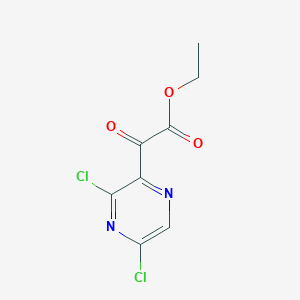

Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Moreover, researchers have identified several future directions for the use of this compound in various fields.

科学的研究の応用

Medicine

In the medical field, this compound is utilized as a precursor in the synthesis of various pharmacologically active molecules. For instance, it serves as a building block in the development of Ahr modulators . These modulators have potential therapeutic applications in treating diseases by influencing the aryl hydrocarbon receptor pathway, which is known to mediate a variety of physiological responses.

Agriculture

The introduction of fluorine atoms into lead structures of agricultural products is a common modification to improve physical, biological, and environmental properties . Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate can be used to synthesize fluorinated pyridines, which are incorporated into agricultural chemicals to enhance their activity and stability.

Material Science

In material science, this compound finds application in the synthesis of heterocyclic compounds with unique properties. It can be used to create imidazole derivatives, which are important in developing new materials with specific chemical and physical characteristics .

Environmental Science

Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate can be involved in environmental science research, particularly in the study of environmental pollutants and their breakdown products. Its derivatives may be used as standards or reagents in analytical methods to detect and quantify environmental contaminants .

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis, particularly in the construction of complex molecules. It can act as an intermediate in various synthetic pathways, enabling the formation of diverse chemical structures with potential applications in different industries .

Biochemistry

In biochemistry, Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate is used to study enzyme-catalyzed reactions and metabolic pathways. It may serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of biochemical processes .

Pharmacology

The compound’s role in pharmacology is significant, especially in the context of drug development. It is used in the synthesis of compounds that are evaluated for their pharmacological activities, such as their potential use in cancer therapy or as imaging agents for diagnostic purposes .

Radiobiology

Fluorinated derivatives of Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate are of interest in radiobiology. They can be used to create F 18-substituted pyridines, which are promising candidates as imaging agents in positron emission tomography (PET) scans, aiding in the diagnosis and treatment monitoring of various diseases .

作用機序

Target of Action

Compounds with a similar structure, such as gilteritinib, are known to inhibit flt3 . FLT3 is a receptor tyrosine kinase, mutations of which are common in acute myeloid leukemia (AML). Inhibiting FLT3 can lead to the death of leukemia cells .

Mode of Action

Similar compounds are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target .

Biochemical Pathways

Flt3 inhibitors like gilteritinib are known to affect the flt3 signaling pathway, which plays a crucial role in the proliferation and survival of aml cells .

Result of Action

Flt3 inhibitors can lead to the death of leukemia cells by inhibiting the flt3 signaling pathway .

特性

IUPAC Name |

ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c1-2-15-8(14)6(13)5-7(10)12-4(9)3-11-5/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHKTKHIZPMIJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC=C(N=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)

![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)

![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2980307.png)

![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)

![4,5-Diphenyl-1-prop-2-ynyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2980313.png)

![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2980315.png)

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2980317.png)

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2980319.png)